REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([S:9][C:10]#N)[CH:6]=[CH:5][C:4]=1[OH:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([S:9][CH3:10])[CH:6]=[CH:5][C:4]=1[OH:12]
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Name
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|
Quantity
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10.2 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)SC#N)O
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Name
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|
Quantity
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14.8 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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Removal of solvent in vacuo
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Name
|
|
Type
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product
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Smiles
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COC1=C(C=CC(=C1)SC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |